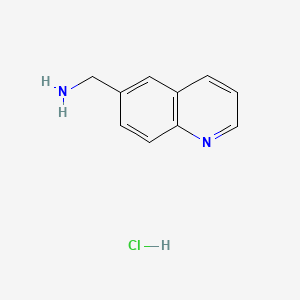

Quinolin-6-ylmethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium (III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C (sp³)-H bond activation under oxidant-free conditions.Molecular Structure Analysis

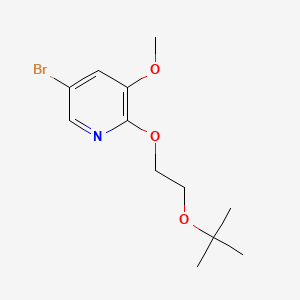

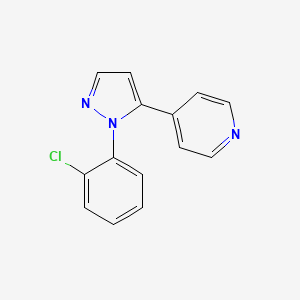

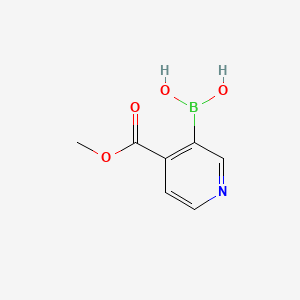

The molecular formula of Quinolin-6-ylmethanamine hydrochloride is C10H11ClN2. The InChI code is 1S/C10H10N2.ClH/c11-7-8-3-4-10-9 (6-8)2-1-5-12-10;/h1-6H,7,11H2;1H and the InChI key is LFLZKVGMOFRAED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Quinolin-6-ylmethanamine hydrochloride has a molecular weight of 194.66. It is a solid at room temperature and should be stored in an inert atmosphere .科学的研究の応用

Catalytic Applications in Organic Synthesis

Quinolin-6-ylmethanamine hydrochloride has been utilized in the field of organic synthesis. For instance, it played a role in the Rhodium(III)-catalyzed intermolecular amidation of 8-methylquinolines with azides, facilitated by C(sp³)-H bond activation under oxidant-free conditions. This method offered an efficient approach to synthesize quinolin-8-ylmethanamine derivatives, revealing a catalytically competent intermediate in the process (Wang et al., 2014). Similarly, Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides to yield quinolin-8-ylmethanamines under mild conditions highlight its catalytic importance (Liu et al., 2015).

Development of Novel Fungicides and Antibacterial Agents

Quinolin-6-ylmethanamine hydrochloride derivatives have been explored in the synthesis of new fungicides and antibacterial agents. An example includes the synthesis of quinolin-6-yloxyacetamide fungicides through Newman–Kwart Rearrangement, where oxygen atoms in the original structures were replaced by sulfur atoms or a methylene bridge, offering potential in fungicidal applications (Kessabi et al., 2016).

Anticancer Research

The compound has been examined for its potential in anticancer therapy. In one study, quinolin-8-ylmethanamine derivatives, synthesized through C(sp³)-H amination, were evaluated for cytotoxicity against human breast and prostate adenocarcinoma cells, indicating potential therapeutic applications (Jeong et al., 2017). Furthermore, other quinoline derivatives have been synthesized and evaluated for anticancer activity against a variety of cancer cell lines, suggesting the scope of quinoline scaffolds in cancer drug discovery (Solomon & Lee, 2011).

Application in Corrosion Inhibition

Quinolin-6-ylmethanamine hydrochloride and its derivatives have been investigated for their effectiveness in inhibiting corrosion, particularly on mild steel in acidic environments. This includes studies on derivatives like 2-(quinolin-2-yl)quinazolin-4(3H)-one and 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid, which demonstrated strong inhibitory effects on steel corrosion in hydrochloric acid, pointing towards their potential application in industrial corrosion protection (Jiang et al., 2018).

Development of Fluorescent Chemosensors

The compound has been used in the development of fluorescent chemosensors. For instance, a study involved synthesizing a sensor with a quinoline group as the fluorogenic unit for selective detection and distinction of Zn(2+) ions from Cd(2+), showcasing its utility in analytical chemistry and environmental monitoring (Li et al., 2014).

Safety And Hazards

Quinolin-6-ylmethanamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

特性

IUPAC Name |

quinolin-6-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLZKVGMOFRAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-6-ylmethanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)